molecular formula C24H25N3O4 B11387151 3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-[4-(prop-2-en-1-yloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-[4-(prop-2-en-1-yloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11387151
M. Wt: 419.5 g/mol
InChI Key: DABGCUASXPNJJT-UHFFFAOYSA-N
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Description

This compound belongs to the 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one class, characterized by a fused pyrrole-pyrazole core with diverse substituents. Key structural features include:

  • A 4-(prop-2-en-1-yloxy)phenyl substituent at position 4, introducing an allyl ether group that may influence reactivity (e.g., susceptibility to oxidation or radical reactions) .

While direct biological data for this compound are unavailable, structural analogs in the dihydropyrrolo-pyrazolone family have shown promise as intermediates in drug discovery, particularly for anti-inflammatory and kinase-inhibitory applications .

Properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(4-prop-2-enoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H25N3O4/c1-4-11-31-17-7-5-16(6-8-17)23-20-21(19-15(3)12-14(2)13-18(19)29)25-26-22(20)24(30)27(23)9-10-28/h4-8,12-13,23,28-29H,1,9-11H2,2-3H3,(H,25,26)

InChI Key

DABGCUASXPNJJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)O)C2=NNC3=C2C(N(C3=O)CCO)C4=CC=C(C=C4)OCC=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-[4-(prop-2-en-1-yloxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the pyrrolo[3,4-c]pyrazol-6-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl groups: The phenyl groups can be introduced via electrophilic aromatic substitution reactions.

    Functionalization of the hydroxyl and hydroxyethyl groups: These groups can be added through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkyl halides.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alcohols, amines.

    Substitution products: Halogenated phenyl derivatives, alkylated phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Materials Science: It can be incorporated into polymers to enhance their properties.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-[4-(prop-2-en-1-yloxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and phenyl groups can form hydrogen bonds and π-π interactions, respectively, with the active sites of these targets, leading to inhibition or activation of their functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The table below compares the target compound with five analogs from recent literature (), focusing on substituent variations and physical properties:

Compound ID & Structure Substituents (Positions 3, 4, 5) Melting Point (°C) Yield (%) Key Functional Groups
Target: 3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-[4-(prop-2-en-1-yloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one 3: 2-OH,4,6-diMePh; 4: 4-(allyloxy)Ph; 5: 2-hydroxyethyl N/A N/A Allyl ether, hydroxyethyl, dimethylPhOH
5{4–18-20}: 5-(2-ClPh)-4-(3-EtO-4-OHPh)-3-(2-OH-3,5-diMePh) 3: 2-OH-3,5-diMePh; 4: 3-EtO-4-OHPh; 5: 2-ClPh 247–249 84 Chlorophenyl, ethoxy, dihydroxy
5{4–23-22}: 4-(4-BrPh)-3-(2-OH-3,5-diMePh)-5-(pyridin-3-ylmethyl) 3: 2-OH-3,5-diMePh; 4: 4-BrPh; 5: pyridin-3-ylmethyl 241–244 81 Bromophenyl, pyridylmethyl
5{5–25-19}: 5-(4-FPh)-3-(2-OH-4,5-diMePh)-4-(4-(MeS)Ph) 3: 2-OH-4,5-diMePh; 4: 4-(MeS)Ph; 5: 4-FPh 210–213 81 Fluorophenyl, methylthio
5{9–16-20}: 3-(5-Cl-2-OH-4-MePh)-5-(2-ClPh)-4-(4-OH-3-MeOPh) 3: 5-Cl-2-OH-4-MePh; 4: 4-OH-3-MeOPh; 5: 2-ClPh 242–244 79 Dichlorophenyl, methoxy, hydroxy
5{5–...}: 3-(5-Cl-2-OH-4-MePh)-4-(3-ClPh)-5-(3-hydroxypropyl) (truncated in ) 3: 5-Cl-2-OH-4-MePh; 4: 3-ClPh; 5: 3-hydroxypropyl N/A N/A Chlorophenyl, hydroxypropyl

Key Observations

The 2-hydroxyethyl group at position 5 contrasts with hydrophobic substituents (e.g., pyridinylmethyl or chlorophenyl) in analogs, suggesting improved solubility in polar solvents .

Thermal Stability :

  • Melting points for analogs range from 210–249°C , indicating high crystallinity. The target compound’s melting point is unreported but likely falls within this range due to structural similarity.

Synthetic Feasibility :

  • Yields for analogs (79–84%) suggest efficient synthesis via condensation reactions (e.g., between hydrazines and diketones) . The target compound’s synthesis may follow similar protocols but with modifications for allyl ether incorporation.

The target’s hydroxyethyl and allyloxy groups may confer distinct pharmacological properties.

Methodological Considerations

  • Structural Analysis : Tools like Multiwfn (for electron localization) and ORTEP-3 (for crystallographic visualization) are critical for comparing electronic properties and molecular conformations .
  • Docking Studies : Pyrazolone derivatives (e.g., ) are often screened against targets like COX-2 or EGFR kinases. The target compound’s allyloxy group could enhance binding to hydrophobic enzyme pockets .

Biological Activity

The compound 3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-[4-(prop-2-en-1-yloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolo[3,4-c]pyrazole core, characterized by a fused ring system containing nitrogen atoms. The presence of various substituents such as hydroxyl and prop-2-en-1-yloxy groups contributes to its diverse biological activities.

Molecular Characteristics

PropertyValue
Molecular FormulaC23H27N3O4
Molecular Weight407.5 g/mol
CAS Number880407-29-4

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, the presence of hydroxyl groups is known to enhance radical scavenging activity. In vitro assays have shown that derivatives of pyrrolo[3,4-c]pyrazoles can effectively scavenge free radicals, suggesting that our compound may possess similar capabilities.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Studies on related compounds have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. For example, a related compound was noted for its inhibition of COX activity at higher concentrations . This suggests that our target compound may also exhibit anti-inflammatory properties through similar mechanisms.

Anticancer Potential

Preliminary studies have indicated that pyrrolo[3,4-c]pyrazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis. In particular, compounds targeting the MAPK pathway have shown promise in reducing tumor growth in various cancer models .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the effects of pyrrolo[3,4-c]pyrazole derivatives on human cancer cell lines. The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics.
  • Animal Models : In vivo studies using murine models have shown that administration of similar compounds led to reduced tumor sizes and improved survival rates compared to control groups. These findings highlight the therapeutic potential of this class of compounds in oncology.
  • Pharmacokinetics : Research on related compounds has revealed favorable pharmacokinetic profiles, including good bioavailability and metabolic stability. Understanding the pharmacokinetics of our target compound will be crucial for future development and clinical applications.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural features:

  • Hydroxyl Groups : Enhance solubility and increase interaction with biological targets.
  • Alkyl Substituents : Modulate lipophilicity and affect membrane permeability.
  • Aromatic Rings : Contribute to π-π stacking interactions with proteins.

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